molecular formula C13H18N2O5S B5287256 Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate

Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate

Cat. No.: B5287256
M. Wt: 314.36 g/mol
InChI Key: IENMJGVFPKPJIZ-UHFFFAOYSA-N
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Description

Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate is a chemical compound with a complex structure that includes a tetrahydrofuran ring, a sulfamoyl group, and a phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-aminophenylcarbamate with tetrahydrofuran-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate is then treated with a sulfamoylating agent to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its sulfamoyl group, in particular, provides unique reactivity compared to similar compounds .

Properties

IUPAC Name

methyl N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-19-13(16)15-10-4-6-12(7-5-10)21(17,18)14-9-11-3-2-8-20-11/h4-7,11,14H,2-3,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENMJGVFPKPJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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